3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
The compound “3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzene ring, a furan ring, and an isoquinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluoro-substituted benzene ring, the furan ring, and the isoquinoline ring. These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and solubility .Scientific Research Applications
Imaging the Sigma2 Receptor Status of Solid Tumors
A study explored fluorine-containing benzamide analogs, synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, including fluorine-18 labeled variants, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in animal models, suggesting potential for cancer diagnosis and monitoring (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlighted the creation of monofluorinated alkene and difluorinated dihydroisoquinolin-1(2H)-ones. These compounds are of interest for their roles in pharmaceuticals and agrochemical industries, showcasing the versatility of furan-2-carbonyl tetrahydroisoquinolines in synthesizing complex molecules with potential biological activity (Wu et al., 2017).
Cobalt-Catalyzed C-H Activation/Annulation
A study on cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes demonstrated the production of 3- and 4-fluoroalkylated isoquinolinones. These reactions offer a pathway to synthesize structurally diverse compounds that could have significant implications in medicinal chemistry and drug design, emphasizing the utility of furan-2-carbonyl tetrahydroisoquinoline derivatives in creating novel therapeutic agents (Kumon et al., 2021).
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDYSDQLVQTSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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